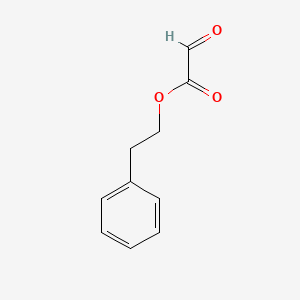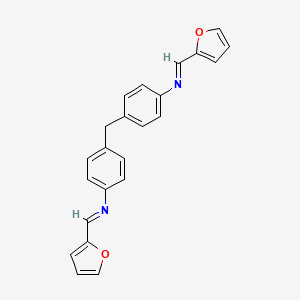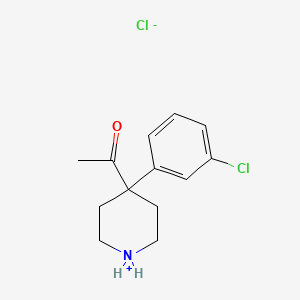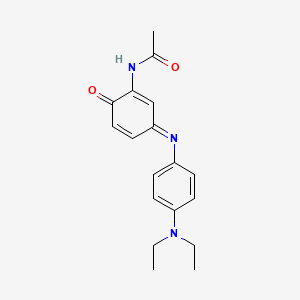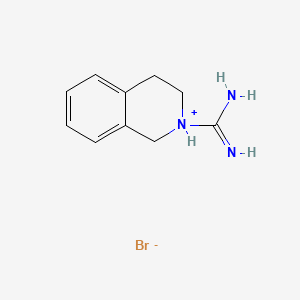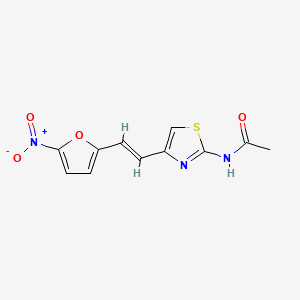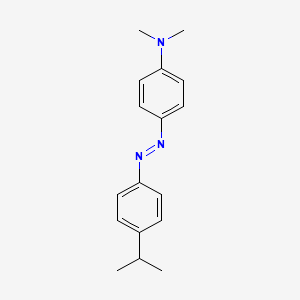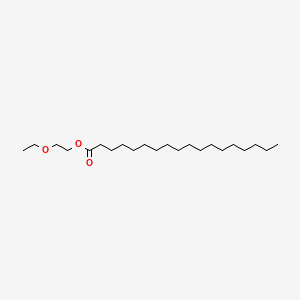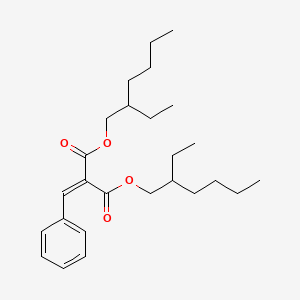
Bis(2-ethylhexyl) 2-benzylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 2-benzylidenepropanedioate: is an organic compound that belongs to the class of phthalates. It is a colorless, oily liquid that is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity . This compound is particularly significant in the production of polyvinyl chloride (PVC) products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-benzylidenepropanedioate typically involves the esterification of 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process allows for the efficient production of large quantities of the compound. The reaction mixture is typically subjected to distillation to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) 2-benzylidenepropanedioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) 2-benzylidenepropanedioate is used as a plasticizer in the production of flexible PVC products, which are used in a wide range of applications, including medical devices, food packaging, and construction materials .
Biology: In biological research, this compound is used to study the effects of plasticizers on living organisms. It has been shown to have antimicrobial and larvicidal properties, making it useful in the development of antimicrobial agents and insecticides .
Medicine: In the medical field, this compound is used in the production of medical devices such as blood storage bags and intravenous fluid bags.
Industry: In industrial applications, this compound is used as a solvent and a plasticizer in the production of various plastic products. It is also used in the extraction of metals and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2-benzylidenepropanedioate involves its interaction with cellular membranes, where it increases the flexibility and permeability of the membrane. This interaction is primarily due to the compound’s ability to insert itself into the lipid bilayer of the membrane, disrupting the regular packing of the lipids and increasing the fluidity of the membrane . This increased fluidity can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar properties and applications.
Bis(2-ethylhexyl) terephthalate (DEHT): An alternative plasticizer with lower toxicity and similar plasticizing properties.
Bis(2-ethylhexyl) adipate (DEHA): Another plasticizer used in flexible PVC products.
Uniqueness: Bis(2-ethylhexyl) 2-benzylidenepropanedioate is unique in its ability to provide a balance between flexibility and durability in PVC products. It also has a lower toxicity profile compared to some other plasticizers, making it a safer alternative for use in medical and food packaging applications .
Properties
CAS No. |
5468-28-0 |
|---|---|
Molecular Formula |
C26H40O4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-benzylidenepropanedioate |
InChI |
InChI=1S/C26H40O4/c1-5-9-14-21(7-3)19-29-25(27)24(18-23-16-12-11-13-17-23)26(28)30-20-22(8-4)15-10-6-2/h11-13,16-18,21-22H,5-10,14-15,19-20H2,1-4H3 |
InChI Key |
DDRDRGWDSPDASN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC1=CC=CC=C1)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
